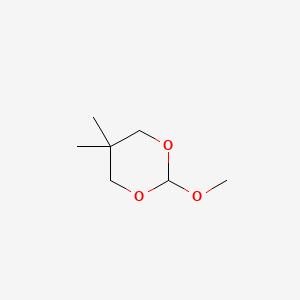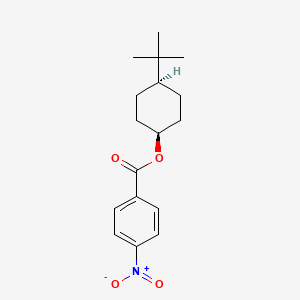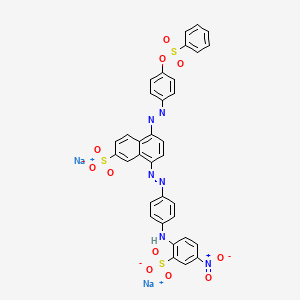
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo groups, sulfonic acid groups, and nitro groups, which contribute to its unique chemical properties. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The presence of sulfonic acid groups requires specific reaction conditions, such as acidic or basic environments, to ensure proper functionalization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieving efficient synthesis. The final product is often purified through crystallization or chromatography techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo groups can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Sodium hydroxide, sulfuric acid.
Major Products Formed
Amines: From the reduction of nitro and azo groups.
Sulfonated Derivatives: From substitution reactions involving sulfonic acid groups.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The nitro groups can undergo reduction to form amines, which can further participate in various biochemical pathways. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-[[4-[(4-nitro-2-sulfophenyl)azo]-6(or 7)-sulfo-1-naphthalenyl]azo]-7-(phenylamino)-, trisodium salt
- 7-Amino-4-hydroxy-3-[[4-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]-2-naphthalenesulfonic acid
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt stands out due to its specific combination of functional groups, which confer unique chemical properties and applications. Its dual azo linkages and multiple sulfonic acid groups make it particularly useful in industrial dye production and scientific research.
Propiedades
Número CAS |
72986-61-9 |
|---|---|
Fórmula molecular |
C34H22N6Na2O11S3 |
Peso molecular |
832.8 g/mol |
Nombre IUPAC |
disodium;5-[[4-(benzenesulfonyloxy)phenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C34H24N6O11S3.2Na/c41-40(42)25-12-17-33(34(20-25)53(46,47)48)35-22-6-8-23(9-7-22)36-39-32-19-18-31(29-16-15-28(21-30(29)32)52(43,44)45)38-37-24-10-13-26(14-11-24)51-54(49,50)27-4-2-1-3-5-27;;/h1-21,35H,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clave InChI |
KSZNUSASVDLFBT-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


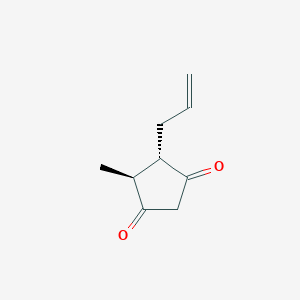
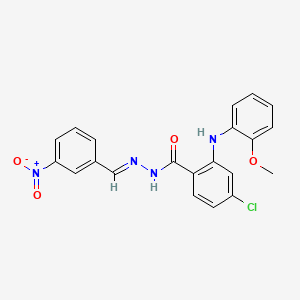

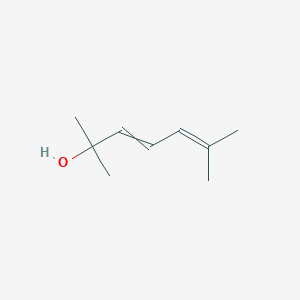
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
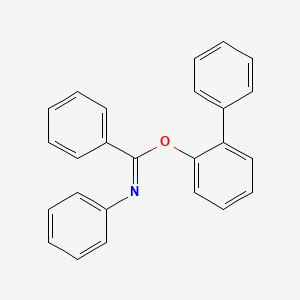
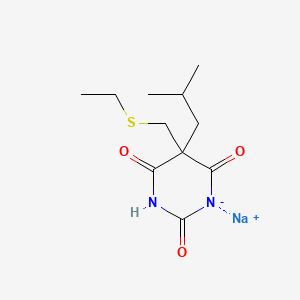
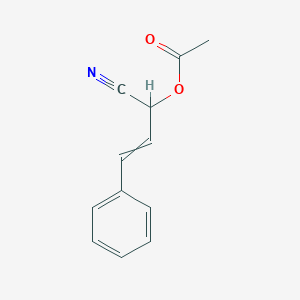
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)

